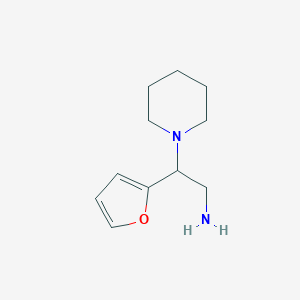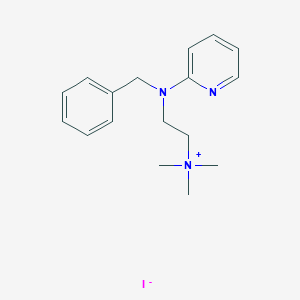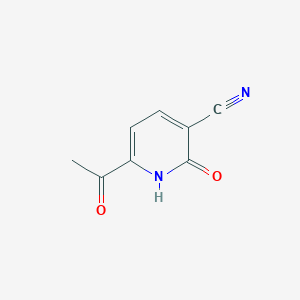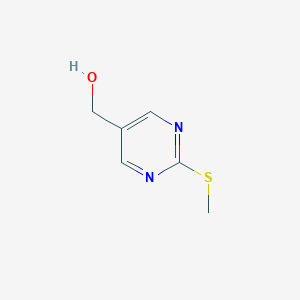
2-Furan-2-yl-2-piperidin-1-yl-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine is an organic compound that features a furan ring and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperidine Ring: This can be synthesized via hydrogenation of pyridine or through other cyclization reactions.
Coupling of the Rings: The furan and piperidine rings can be coupled through a nucleophilic substitution reaction, where a suitable leaving group on the furan ring is replaced by the piperidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The piperidine ring can be reduced to form piperidines with different degrees of saturation.
Substitution: Both the furan and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Saturated piperidines.
Substitution: Various substituted furans and piperidines.
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for biological receptors.
Medicine: As a potential drug candidate for various diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds with furan and piperidine rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their functions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Furan-2-yl)-2-(morpholin-4-yl)ethan-1-amine: Similar structure but with a morpholine ring instead of a piperidine ring.
2-(Furan-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The presence of both a furan and a piperidine ring in 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine may confer unique biological activities and chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
2-(furan-2-yl)-2-piperidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-9-10(11-5-4-8-14-11)13-6-2-1-3-7-13/h4-5,8,10H,1-3,6-7,9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAFITNXUAYSNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CN)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391595 |
Source


|
| Record name | 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110358-80-0 |
Source


|
| Record name | 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)
![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)
